molecular formula C9H17ClN2O2 B1426636 methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride CAS No. 1332530-94-5

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride

Cat. No. B1426636
M. Wt: 220.69 g/mol
InChI Key: OPHJMVJDCRBXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For “7-Methoxy-3,4,5,6-tetrahydro-2H-azepine”, a related compound, the molecular formula is C7H13NO . For “methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride”, the molecular formula is C9H17ClN2O2.

Scientific Research Applications

Cognitive Enhancement and Antidepressant Effects

One significant area of research focuses on the compound's role as an NMDA receptor glycine site functional partial agonist, which has implications for cognitive enhancement and rapid antidepressant activity without the psychotomimetic side effects associated with NMDA receptor antagonists. The compound, known in some contexts as GLYX-13, has been shown to enhance cognition and exhibit antidepressant effects through its action on NMDA receptors in the frontal cortex, facilitating synaptic plasticity. This offers potential insights into the glutamatergic system's role in depression and identifies new targets for therapeutic development (Moskal et al., 2014).

Role in Cellular Metabolism

Another aspect of research highlights the role of similar compounds in cellular metabolism. For example, glycine betaine, although not the same as "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride," has been studied for its effects beyond acting as an osmolyte. It plays a regulatory role in cellular metabolism, affecting the metabolism of ethanol, lipids, carbohydrates, and proteins in animals. This includes regulating enzymes involved in various metabolic cycles and pathways, indicating the broader implications of compounds like "methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride" in biochemical research (Figueroa-Soto & Valenzuela-Soto, 2018).

Chemical Recycling and Environmental Impact

The compound's related chemical structures have been explored in the context of chemical recycling and environmental impact. For example, research on poly(ethylene terephthalate) (PET) recycling has considered the role of similar chemical processes, underscoring the relevance of chemical knowledge in developing sustainable recycling methods. This indicates the broader environmental and practical applications of understanding such compounds (Karayannidis & Achilias, 2007).

properties

IUPAC Name

methyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-13-9(12)7-11-8-5-3-2-4-6-10-8;/h2-7H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJMVJDCRBXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride

CAS RN

1332530-94-5
Record name Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Reactant of Route 4
Reactant of Route 4
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride
Reactant of Route 6
Reactant of Route 6
methyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.